Ethyl 6-(4-iodophenyl)-6-oxohexanoate Ethyl 6-(4-iodophenyl)-6-oxohexanoate
Brand Name: Vulcanchem
CAS No.: 854658-72-3
VCID: VC2303344
InChI: InChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3
SMILES: CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I
Molecular Formula: C14H17IO3
Molecular Weight: 360.19 g/mol

Ethyl 6-(4-iodophenyl)-6-oxohexanoate

CAS No.: 854658-72-3

Cat. No.: VC2303344

Molecular Formula: C14H17IO3

Molecular Weight: 360.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(4-iodophenyl)-6-oxohexanoate - 854658-72-3

Specification

CAS No. 854658-72-3
Molecular Formula C14H17IO3
Molecular Weight 360.19 g/mol
IUPAC Name ethyl 6-(4-iodophenyl)-6-oxohexanoate
Standard InChI InChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3
Standard InChI Key ZUWNSPNKRJDBTI-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I
Canonical SMILES CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I

Introduction

Chemical Identity and Properties

Ethyl 6-(4-iodophenyl)-6-oxohexanoate is identified by its unique chemical structure and several standardized identifiers. The compound exhibits specific physical and chemical properties that define its behavior in various chemical environments and applications.

Identification Data

The compound is precisely identified through various standardized chemical identification systems as outlined in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number854658-72-3
Molecular FormulaC₁₄H₁₇IO₃
Molecular Weight360.19 g/mol
IUPAC NameEthyl 6-(4-iodophenyl)-6-oxohexanoate
InChIInChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3
InChIKeyZUWNSPNKRJDBTI-UHFFFAOYSA-N
SMILESCCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I

The chemical structure features an ethyl ester group connected to a six-carbon aliphatic chain with a ketone functionality that links to a para-iodophenyl group .

Structural Characteristics

Functional Groups and Reactivity Centers

The molecular structure of ethyl 6-(4-iodophenyl)-6-oxohexanoate contains several key functional groups that contribute to its chemical reactivity and potential applications:

  • Ethyl Ester Group: Located at one terminus of the molecule, this group is susceptible to hydrolysis, transesterification, and reduction reactions.

  • Ketone Functionality: The carbonyl group connecting the aliphatic chain to the aromatic ring can undergo various nucleophilic addition reactions.

  • Para-Iodophenyl Moiety: The iodine atom at the para position of the phenyl ring represents a reactive site for various cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions.

Applications

Pharmaceutical Intermediates

Ethyl 6-(4-iodophenyl)-6-oxohexanoate likely serves as an important intermediate in pharmaceutical synthesis. The iodine substituent provides a versatile handle for further functionalization through various cross-coupling reactions, potentially leading to biologically active compounds .

Organic Synthesis

In organic synthesis, this compound can function as a building block for more complex molecules due to its multiple reactive sites:

  • The ester group can undergo hydrolysis, transesterification, or reduction

  • The ketone group can be transformed through addition, reduction, or condensation reactions

  • The iodine substituent allows for various coupling reactions to introduce new functional groups

Research Applications

The compound is primarily marketed for research and development purposes by various chemical suppliers, suggesting its utility in exploratory organic chemistry and pharmaceutical research .

Hazard CategoryDetails
GHS PictogramsWarning symbols (specific details incomplete)
Signal WordWarning (in some sources)
Hazard StatementsMay include H302, H315, H319, H332, H335*
Precautionary StatementsMay include P261, P280, P305+P351+P338*

*Hazard and precautionary statements may vary between suppliers and should be verified with official safety data sheets .

Related Compounds

Several structurally related compounds share similarities with ethyl 6-(4-iodophenyl)-6-oxohexanoate, potentially offering insights into its properties and applications.

Structural Analogs

Table 4: Structurally Related Compounds

Compound NameCAS NumberRelationship to Target Compound
Ethyl 6-(2-iodophenyl)-6-oxohexanoate898777-15-6Positional isomer (iodine at ortho position)
Ethyl 6-(3-iodophenyl)-6-oxohexanoateNot provided in sourcesPositional isomer (iodine at meta position)
6-(4-Iodophenyl)-6-oxohexanoic acid854658-73-4Hydrolyzed analog (free carboxylic acid)
Ethyl 6-chloro-6-oxohexanoate1071-71-2Potential synthetic precursor
Ethyl 7-(4-iodophenyl)-7-oxoheptanoateNot provided in sourcesHomolog with one additional methylene group

Additionally, the compound ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 473927-64-9) represents a more complex derivative that incorporates the iodophenyl moiety into a heterocyclic structure. This compound is an intermediate in the synthesis of apixaban, a direct factor Xa inhibitor used as an anticoagulant .

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